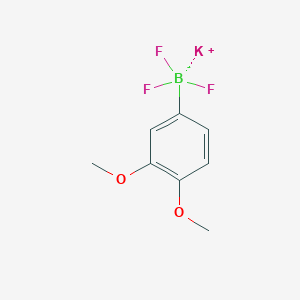

Potassium (3,4-dimethoxyphenyl)trifluoroboranuide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3,4-dimethoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O2.K/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMPQVHWSSRNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)OC)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705254-33-7 | |

| Record name | potassium (3,4-dimethoxyphenyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Potassium (3,4-dimethoxyphenyl)trifluoroboranuide: A Versatile Building Block for Modern Organic Chemistry

This technical guide provides an in-depth exploration of the synthesis of potassium (3,4-dimethoxyphenyl)trifluoroboranuide, a key building block for researchers, scientists, and professionals in drug development. This document will detail the underlying chemical principles, provide a robust and validated experimental protocol, and discuss the significance of this compound in contemporary organic synthesis, particularly in the realm of cross-coupling reactions.

Introduction: The Rise of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The versatility and functional group tolerance of this reaction have made it an indispensable tool. Traditionally, organoboronic acids have been the workhorses for this transformation. However, they are not without their limitations, which include potential instability, difficulty in purification, and uncertain stoichiometry.

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these issues.[4][5] These tetracoordinate boron species exhibit remarkable stability to both air and moisture, allowing for indefinite storage without special precautions.[6][7] This inherent stability also translates to a broader compatibility with various reaction conditions, making them highly attractive for complex molecule synthesis.[8][9] The title compound, this compound, incorporates the synthetically useful 3,4-dimethoxyphenyl moiety, a common structural motif in pharmacologically active compounds.

Synthetic Strategy: From Boronic Acid to Trifluoroborate

The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[7][10][11] This straightforward conversion is typically high-yielding and results in a crystalline product that can be easily isolated.

The overall transformation can be visualized as follows:

Caption: General overview of the synthesis of this compound.

This process involves the displacement of the hydroxyl groups on the boronic acid with fluoride ions from KHF₂, forming the more stable tetracoordinate trifluoroborate salt.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dimethoxyphenylboronic acid | ≥97% | Various | Starting material. Ensure purity for optimal results. |

| Potassium hydrogen fluoride (KHF₂) | ≥99% | Various | Corrosive. Handle with appropriate personal protective equipment. |

| Methanol (MeOH) | ACS Grade or higher | Various | Solvent. |

| Deionized Water (H₂O) | In-house | Co-solvent. | |

| Acetone | ACS Grade or higher | Various | For washing the final product. |

| Diethyl ether | ACS Grade or higher | Various | For washing the final product. |

3.2 Step-by-Step Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

3.3 Detailed Procedure

-

Preparation of the KHF₂ Solution: In a suitable beaker, dissolve 3.0 equivalents of potassium hydrogen fluoride in deionized water. Causality: Providing a stoichiometric excess of the fluorinating agent ensures complete conversion of the boronic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 3,4-dimethoxyphenylboronic acid. Add methanol to dissolve the boronic acid completely. Causality: Methanol is an excellent solvent for boronic acids and facilitates a homogeneous reaction upon addition of the aqueous KHF₂.

-

Initiation of Reaction: Cool the methanolic solution of the boronic acid to 0-5 °C using an ice bath. Causality: Cooling the reaction mixture helps to control any potential exotherm upon addition of the KHF₂ solution and promotes the precipitation of the product.

-

Addition of KHF₂: Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 10-15 minutes. A thick white precipitate should form. Causality: The slow addition maintains temperature control and allows for the gradual formation of the crystalline product, leading to higher purity.

-

Reaction Completion: Remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours. Causality: Stirring at room temperature ensures the reaction goes to completion.

-

Isolation of Product: Collect the white solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold acetone and then with diethyl ether. Causality: Washing with cold acetone removes any unreacted starting materials and soluble impurities. The subsequent wash with diethyl ether, a low-boiling point solvent, helps to dry the product more efficiently.

-

Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight.

One-Pot Synthesis from Arenes: An Advanced Alternative

Caption: One-pot synthesis of this compound from 1,2-dimethoxybenzene.

While this method is more atom-economical and can be more efficient, it requires specialized catalysts and anhydrous conditions for the initial borylation step.

Characterization and Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

5.1 Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic protons in the range of 6.5-7.5 ppm. Two singlets for the methoxy groups around 3.7-3.8 ppm. |

| ¹³C NMR (in DMSO-d₆) | Signals corresponding to the aromatic carbons and the two methoxy carbons. The carbon attached to the boron will be a broad signal. |

| ¹⁹F NMR (in DMSO-d₆) | A broad singlet around -135 to -145 ppm, characteristic of the BF₃⁻ group. |

| ¹¹B NMR (in DMSO-d₆) | A quartet around 1-5 ppm, characteristic of a tetracoordinate boron. |

| Infrared (IR) | Strong B-F stretching bands typically observed in the 950-1200 cm⁻¹ region. C-O stretching for the methoxy groups around 1250 cm⁻¹. |

| Melting Point | Typically high melting points, often >300 °C for potassium aryltrifluoroborates. |

Safety, Handling, and Storage

Potassium organotrifluoroborates are generally stable solids.[7] However, standard laboratory safety precautions should always be observed.

-

Potassium Hydrogen Fluoride (KHF₂): This reagent is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Always handle KHF₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Final Product: While the final product is significantly more stable, it is good practice to handle it with gloves. It should be stored in a cool, dry place.

Conclusion

The synthesis of this compound via the fluorination of its corresponding boronic acid is a robust, reliable, and scalable method. The resulting product is a highly stable and versatile building block, poised for use in a multitude of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][17] Its enhanced stability and ease of handling offer significant advantages over traditional organoboron reagents, making it a valuable asset in the toolkit of any synthetic chemist, particularly those in the field of drug discovery and development.

References

- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. (n.d.). National Institutes of Health.

- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. (n.d.). Benchchem.

- Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. (2025).

- Potassium organotrifluoroborates: new perspectives in organic synthesis. (n.d.). Academia.edu.

- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). National Institutes of Health.

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Retrieved from [Link]

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health.

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2006). American Chemical Society.

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). The Hartwig Group. Retrieved from [Link]

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. (n.d.). Organic Syntheses. Retrieved from [Link]

- Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). National Institutes of Health.

-

Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of potassium trifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Potassium aryltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. (2009). University of Bristol.

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). Current Opinion in Drug Discovery & Development, 12(6), 811–823. Retrieved from [Link]

- Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. (n.d.). National Institutes of Health.

- Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. (n.d.). National Institutes of Health.

Sources

- 1. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 8. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 16. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

An In-Depth Technical Guide to the Preparation and Characterization of Potassium Aryltrifluoroborates

Foreword: The Ascendance of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] The choice of the organoboron nucleophile is critical to the success of these transformations. While boronic acids have been the traditional workhorses, their limitations—such as a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—can compromise reproducibility and efficiency.[3]

This guide delves into a superior class of reagents: potassium aryltrifluoroborates (ArBF₃K). These tetracoordinate boron species exhibit remarkable stability to air and moisture, are typically crystalline, free-flowing solids, and can be stored indefinitely without special precautions.[1][4][5] This inherent stability masks the reactivity of the carbon-boron bond, which can be unveiled under cross-coupling conditions, making them ideal reagents for complex molecule synthesis, particularly in the pharmaceutical and materials science sectors.[1] Herein, we provide a field-proven perspective on the synthesis, purification, characterization, and handling of these invaluable synthetic building blocks.

Part 1: The Synthetic Blueprint — From Precursor to Product

The conversion of an arylboronic acid or its ester derivative to the corresponding potassium aryltrifluoroborate is the most common and efficient preparative route. The transformation hinges on the reaction with potassium hydrogen fluoride (KHF₂), an inexpensive and readily available reagent.[1][6]

Causality of the Core Reaction

The synthetic strategy is elegant in its simplicity. Arylboronic acids exist in equilibrium with their trimeric, dehydrated form (boroxines). This can lead to inconsistencies in stoichiometry and reactivity. The addition of KHF₂ serves two primary functions:

-

Fluoride Addition: The fluoride ions from KHF₂ coordinate to the empty p-orbital of the tricoordinate boron atom in the arylboronic acid.

-

Stabilization: This coordination forms a stable, tetracoordinate anionic trifluoroborate species, [ArBF₃]⁻, which crystallizes as a potassium salt.[1][3] This salt form "protects" the C-B bond from premature degradation while significantly enhancing benchtop stability.

Visualizing the General Synthetic Workflow

Caption: General workflow for synthesizing potassium aryltrifluoroborates.

Alternative Synthetic Pathways

While the boronic acid route is prevalent, other methods offer flexibility depending on the available starting materials:

-

From Aryl Halides: Transition-metal-catalyzed (e.g., Ni or Pd) borylation of aryl halides with a boron source like tetrahydroxydiboron, followed by in-situ treatment with KHF₂, provides a direct route.[7]

-

From Arenes: Iridium-catalyzed C-H borylation of arenes generates arylboronic esters, which can be converted to aryltrifluoroborates in a one-pot sequence by the addition of KHF₂.[7][8] This method is powerful for creating substitution patterns not easily accessible from haloarenes.

-

Electrochemical Synthesis: A greener approach involves the electrochemical reduction of aryl bromides in the presence of a borate ester, followed by the standard KHF₂ workup.[9][10]

Detailed Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol is a robust, self-validating system adapted from seminal literature procedures.[6][10]

Materials:

-

Phenylboronic acid (1.22 g, 10.0 mmol, 1.0 equiv)

-

Potassium hydrogen fluoride (KHF₂, 2.34 g, 30.0 mmol, 3.0 equiv)

-

Methanol (MeOH), Reagent Grade (40 mL)

-

Water, Deionized (8 mL)

-

Acetone, ACS Grade

-

Diethyl ether, Anhydrous

Procedure:

-

Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (10.0 mmol). Add methanol (40 mL) and stir until the solid is fully dissolved.

-

KHF₂ Addition: Prepare a solution of KHF₂ (30.0 mmol) in deionized water (8 mL). Causality Note: Using a concentrated aqueous solution of KHF₂ ensures rapid and complete reaction upon addition. Add this solution dropwise to the stirring methanolic solution of the boronic acid at room temperature.

-

Reaction: A fine white precipitate should begin to form almost immediately. Allow the mixture to stir at room temperature for 30 minutes to ensure complete conversion.

-

Isolation: Remove the solvent in vacuo using a rotary evaporator. This will yield a white solid cake.

-

Purification: To the solid residue, add acetone (~50 mL) and stir vigorously or sonicate for 10-15 minutes. The potassium phenyltrifluoroborate is soluble in acetone while excess KHF₂ and other inorganic salts are largely insoluble.

-

Filtration & Precipitation: Filter the suspension to remove insoluble inorganic byproducts. Transfer the clear acetone filtrate to a new flask. Slowly add diethyl ether (~150 mL) to the filtrate while stirring. The product is insoluble in ether and will precipitate out as a crystalline white solid. Causality Note: This anti-solvent precipitation is a highly effective method for obtaining pure, crystalline product.

-

Final Collection: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of diethyl ether, and dry under high vacuum to a constant weight. A typical yield is 75-90%.

Part 2: Rigorous Characterization — Confirming Identity and Purity

Successful synthesis must be validated by a suite of analytical techniques. For potassium aryltrifluoroborates, a combination of NMR spectroscopy and mass spectrometry provides unequivocal proof of structure and purity.

Visualizing the Characterization Workflow

Caption: Logical flow for the characterization of potassium aryltrifluoroborates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing these compounds. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[11][12]

| Nucleus | Typical Chemical Shift (ppm) | Key Features & Interpretation |

| ¹H NMR | 6.5 - 8.0 | Shows the expected signals for the aromatic protons. Integration should be consistent with the proposed structure. |

| ¹³C NMR | 110 - 150 | Shows the expected signals for the aromatic carbons. The carbon atom directly bonded to boron (C-B) often appears as a broad, low-intensity signal and can be difficult to observe.[12] |

| ¹⁹F NMR | ~ -135 to -140 | This is a diagnostic signal. It typically appears as a single, relatively sharp peak, confirming the presence of the three equivalent fluorine atoms in the BF₃ moiety.[11][12][13][14] |

| ¹¹B NMR | ~ +3 to +5 | Appears as a 1:3:3:1 quartet due to coupling with the three fluorine atoms (¹JB-F ≈ 45-55 Hz). This confirms the tetracoordinate BF₃ environment. A well-resolved quartet is a strong indicator of a clean sample.[11][12] |

Table 1: Summary of typical NMR data for potassium aryltrifluoroborates.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Technique: Electrospray Ionization in negative mode (ESI⁻) is ideal for these anionic salts.[15][16]

-

Observation: The analysis detects the aryltrifluoroborate anion, [ArBF₃]⁻. The observed mass should match the calculated exact mass to within 5 ppm error for unambiguous confirmation.[15][16]

Single-Crystal X-ray Diffraction

For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be employed. This technique provides precise information on bond lengths, bond angles, and the crystal packing arrangement, which often reveals a layered architecture of the ionic salt.[17][18] While not a routine characterization method, it is the gold standard for absolute structure proof.[19]

Part 3: Handling, Stability, and Safety

Stability: Potassium aryltrifluoroborates are renowned for their stability. Unlike boronic acids, they are generally not sensitive to air or moisture and can be stored on the benchtop at ambient temperature for extended periods.[3][4][5] They are also compatible with a wide range of functional groups and have been shown to be stable under various reaction conditions, such as epoxidation, that would degrade simpler organoboron compounds.[3]

Safe Handling: While the organic component dictates much of the toxicity profile, the inorganic fluoride component requires specific precautions.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[20]

-

Inhalation: Avoid inhaling the fine powder as it can cause respiratory irritation. Handle in a well-ventilated area or a fume hood.[20]

-

Contact: The compounds can be irritating to the skin and eyes.[20] In case of contact, flush the affected area with copious amounts of water. Potassium hydrogen fluoride (KHF₂), a key reagent, is corrosive and toxic; handle it with extreme care.[21]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Potassium aryltrifluoroborates represent a significant advancement over traditional organoboron reagents. Their exceptional stability, ease of preparation, and high reactivity in pivotal reactions like the Suzuki-Miyaura cross-coupling make them indispensable tools for researchers, scientists, and drug development professionals. By understanding the causality behind their synthesis and employing rigorous characterization techniques, any laboratory can confidently prepare and utilize these powerful synthetic intermediates to accelerate discovery.

References

-

Dąbrowski, M., Kubisiak, J., Kubsik, M., & Domagała, S. (2016). Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State. Crystal Growth & Design, 16(2), 948-961. [Link]

-

Dąbrowski, M., et al. (2016). Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State. Crystal Growth & Design. [Link]

-

Molander, G. A., & Biolatto, B. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8415-8423. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Cho, Y. A., Kim, D. S., Ahn, H. R., Canturk, B., Molander, G. A., & Ham, J. (2009). Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides. Organic Letters, 11(19), 4330-4333. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Accurate Mass Determination of Organotrifluoroborates. Analytical letters, 39(8), 1583-1590. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Molander, G. A., & Ham, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 10(11), 2135-2138. [Link]

-

Molander, G. A., & Yun, C. S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Accurate Mass Determination of Organotrifluoroborates. *PubMed. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 14(2), 604-607. [Link]

-

Menezes, P. H., et al. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Synlett, 25(11), 1548-1552. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

da Silva, F. A., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(12), 813-818. [Link]

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683-1686. [Link]

-

Organic Syntheses. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses Procedure. [Link]

-

Buts, K., et al. (2019). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 25(41), 9601-9605. [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Potassium Bifluoride. [Link]

-

Wiley. (n.d.). Potassium phenyltrifluoroborate - Optional[19F NMR]. SpectraBase. [Link]

-

Loba Chemie. (n.d.). POTASSIUM FLUORIDE ANHYDROUS AR. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. [Link]

-

Kumar, A., & Narayanan, C. (2022). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Drug Discovery Today, 27(5), 1301-1310. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

- 15. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aksci.com [aksci.com]

- 21. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium (3,4-dimethoxyphenyl)trifluoroboranuide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3,4-dimethoxyphenyl)trifluoroboranuide, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, designed to empower researchers in its effective application and to facilitate further investigation into its synthetic potential.

The utility of organotrifluoroborates stems from their enhanced stability compared to their boronic acid counterparts, which are often prone to dehydration to form cyclic boroxines and can be challenging to purify.[1] this compound offers the advantages of being a crystalline, air- and moisture-stable solid, simplifying storage and handling in a laboratory setting.[2] This guide will delve into the structural and electronic features that govern its physical properties and chemical reactivity, providing a foundational understanding for its use in complex molecule synthesis.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties of this compound.

Figure 1: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 705254-33-7 |

| Molecular Formula | C₈H₉BF₃KO₂ |

| Molecular Weight | 244.06 g/mol |

| InChI Key | KAMPQVHWSSRNLR-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and data from closely related analogues.

Table 2: Physical Properties

| Property | Value/Description | Source/Basis |

| Physical Form | Solid | [3] |

| Appearance | Likely a white to off-white crystalline powder | General observation for potassium aryltrifluoroborates |

| Melting Point | Expected to be high, likely >250 °C (with decomposition) | Based on analogues: Potassium phenyltrifluoroborate (250 °C, dec.) and Potassium 4-methoxyphenyltrifluoroborate (>300 °C)[4][5] |

| Boiling Point | Not applicable (decomposes upon strong heating) | [6] |

| Solubility | Qualitative: Likely soluble in polar aprotic solvents like acetone and slightly soluble in acetonitrile. Poorly soluble in nonpolar solvents. | Based on Potassium phenyltrifluoroborate solubility data[4] |

In-depth Discussion of Physical Properties

Thermal Stability: The high melting point, with decomposition, is a characteristic feature of potassium aryltrifluoroborates. This thermal stability allows for its use in reactions that require elevated temperatures, a common feature of many cross-coupling protocols. The strong ionic interactions within the crystal lattice and the robust B-C and B-F bonds contribute to this stability.

Solubility Profile: The solubility of this compound is dictated by its ionic nature and the organic substituent. As a salt, it exhibits limited solubility in nonpolar organic solvents. Its solubility in polar aprotic solvents like acetone and acetonitrile is attributed to the favorable interactions between the solvent dipoles and the potassium and trifluoroboranuide ions. The presence of the dimethoxyphenyl group may slightly enhance its solubility in less polar solvents compared to the unsubstituted potassium phenyltrifluoroborate. For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the trifluoroborate moiety and the electron-rich nature of the 3,4-dimethoxyphenyl ring.

Stability and Handling

Potassium organotrifluoroborates are renowned for their stability towards air and moisture, which is a significant advantage over boronic acids.[2] They can typically be handled on the benchtop without the need for stringent inert atmosphere techniques, simplifying experimental setup. However, prolonged exposure to strong acids or bases can lead to decomposition.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. In this context, the trifluoroborate acts as a protected form of the corresponding boronic acid. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. researchgate.net [researchgate.net]

- 5. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Stability and Storage of Potassium (3,4-dimethoxyphenyl)trifluoroboranuide

Introduction

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their versatility as nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Their growing popularity stems from their distinct advantages over traditional organoboron compounds like boronic acids and their esters. Generally, potassium organotrifluoroborates are crystalline solids that exhibit enhanced stability towards air and moisture, often allowing for indefinite storage without special precautions.[1][3][4] This guide provides a detailed examination of the stability and optimal storage conditions for a specific, yet representative member of this class: potassium (3,4-dimethoxyphenyl)trifluoroboranuide. We will delve into the chemical properties that govern its shelf-life, potential degradation pathways, and best practices for its handling and storage to ensure its integrity for research and drug development applications.

Core Concepts: The Foundation of Organotrifluoroborate Stability

The remarkable stability of potassium organotrifluoroborates can be attributed to their unique tetra-coordinated borate structure.[5] This structural feature renders them non-Lewis acidic and confers a notable resistance to oxidative conditions.[5][6][7] Unlike boronic acids, which can exist as dehydrative trimers (boroxines) and have uncertain stoichiometry, potassium organotrifluoroborates are monomeric, crystalline solids, which allows for precise stoichiometric control in reactions.[5]

However, the primary mode of reactivity and, consequently, a key consideration for stability, is their controlled hydrolysis to the corresponding boronic acid.[5][8][9] This "slow release" mechanism is, in fact, integral to their efficacy in many catalytic cycles, as it maintains a low concentration of the reactive boronic acid, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.[8][9][10]

The Critical Role of Hydrolysis

The principal degradation pathway for this compound is hydrolysis. The rate of this process is highly dependent on the electronic nature of the aryl substituent. The presence of two electron-donating methoxy groups on the phenyl ring of this compound is expected to influence its rate of hydrolysis. Studies have shown that organotrifluoroborates bearing anisyl (methoxyphenyl) groups undergo efficient, "direct" hydrolysis, suggesting a faster release of the boronic acid compared to analogues with electron-withdrawing groups.[8][10][11]

This inherent reactivity underscores the importance of stringent storage conditions to prevent premature degradation.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 7. Expanding organoboron chemistry: epoxidation of potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

The Advent and Ascendance of Potassium Aryltrifluoroborates: A Stalwart Reagent in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Boron Chemistry

In the ever-evolving landscape of synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is a perpetual driving force. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, has been profoundly impacted by the introduction and development of potassium organotrifluoroborates. These crystalline, air- and moisture-stable salts have emerged as superior alternatives to their often-unstable boronic acid counterparts, offering enhanced handling, improved stoichiometry, and, in many cases, unique reactivity. This technical guide delves into the discovery, historical evolution, and synthetic utility of potassium aryltrifluoroborates, providing a comprehensive resource for both seasoned researchers and newcomers to the field. We will explore the seminal discoveries that brought these reagents to the forefront, detail their synthesis and unique properties, and provide practical insights into their application in modern organic synthesis, particularly in the realm of drug discovery and development.

I. The Genesis of a Reagent: A Historical Perspective

The journey of potassium aryltrifluoroborates from laboratory curiosities to indispensable synthetic tools is a testament to the incremental and often serendipitous nature of scientific discovery. While their widespread application is a relatively recent phenomenon, the foundational chemistry of organotrifluoroborates dates back to the mid-20th century.

Early Encounters and Foundational Work

The first documented preparation of an organotrifluoroborate salt was reported in 1940 by Fowler and Krauss, who synthesized tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, these early examples remained largely of academic interest. A significant step forward came in 1960 when Chambers and co-workers prepared potassium trifluoromethyltrifluoroborate, a notably stable derivative.[1][2] This work was primarily driven by the interest in creating stable perfluoroalkylated boron compounds.[1] Another key, yet initially overlooked, development occurred in 1967 when Thierig and Umland demonstrated the use of potassium hydrogen fluoride (KHF₂) for the fluorination of organoboron compounds.[3]

The Vedejs Revolution: A Gateway to Widespread Utility

For several decades, the synthesis of organotrifluoroborates remained cumbersome, often relying on transmetalation from toxic organotin reagents.[1] This limited their accessibility and broader application in the synthetic community. The landscape dramatically changed in 1995 with the seminal work of Edwin Vedejs and his research group.[4] They introduced a highly efficient and straightforward method for the conversion of readily available arylboronic acids into their corresponding potassium aryltrifluoroborates using an aqueous solution of the inexpensive and widely available KHF₂.[1][5][6] This simple, high-yielding procedure, often requiring just a brief stirring at room temperature, was the catalyst that propelled potassium aryltrifluoroborates into the mainstream of organic synthesis.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Figure 1: The Vedejs synthesis of potassium aryltrifluoroborates." fontsize=12 fontcolor="#5F6368" }

The Molander Era: Expanding the Synthetic Arsenal

Following Vedejs's breakthrough, the research group of Gary A. Molander extensively explored and expanded the synthetic utility of potassium organotrifluoroborates.[7] Their pioneering work demonstrated the exceptional versatility of these reagents in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][8][9] Molander's contributions showcased the enhanced stability and reactivity of potassium organotrifluoroborates with a diverse range of coupling partners, including aryl chlorides, which are often challenging substrates for boronic acids.[10] This body of work solidified the position of potassium aryltrifluoroborates as indispensable tools in the modern synthetic chemist's arsenal.

II. Synthesis and Physicochemical Properties: The Underpinnings of a Superior Reagent

The widespread adoption of potassium aryltrifluoroborates is a direct consequence of their straightforward preparation and advantageous physicochemical properties.

General Synthetic Methodologies

The most common and practical method for the synthesis of potassium aryltrifluoroborates remains the Vedejs protocol, which involves the treatment of an arylboronic acid with an aqueous solution of potassium hydrogen fluoride.[5][11]

Detailed Protocol for the Synthesis of Potassium Phenyltrifluoroborate:

-

Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (≥ 3.0 eq) is added dropwise to the stirred solution of the boronic acid.

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate forms almost immediately.

-

Isolation: The mixture is stirred at room temperature for 15-30 minutes to ensure complete reaction.

-

Filtration and Washing: The solid product is collected by vacuum filtration and washed with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.

-

Drying: The crystalline product is dried under high vacuum to yield pure potassium phenyltrifluoroborate.

Key Physicochemical Properties and Advantages

The superiority of potassium aryltrifluoroborates over their boronic acid precursors stems from a combination of their structural and chemical properties.

| Property | Potassium Aryltrifluoroborates | Arylboronic Acids |

| Physical State | Crystalline solids | Often amorphous or oily solids |

| Stability | High; stable to air and moisture indefinitely | Variable; prone to dehydration to form boroxines and protodeboronation |

| Handling | Easy to handle, weigh, and store | Can be difficult to handle and purify; often require storage under inert atmosphere |

| Stoichiometry | Monomeric, allowing for precise stoichiometry | Can exist as equilibria between the monomer and the trimeric anhydride (boroxine) |

| Toxicity | Generally low toxicity | Generally low toxicity, but impurities can be a concern |

The tetracoordinate nature of the boron atom in the trifluoroborate salt renders it less susceptible to protodeboronation, a common side reaction with boronic acids, particularly under basic conditions.[11] This enhanced stability allows for the use of near-stoichiometric amounts of the boron reagent in coupling reactions, improving atom economy.[11]

dot graph G { layout=neato; node [shape=circle, style=filled];

} caption { label="Figure 2: Equilibrium of arylboronic acids and the stable monomeric structure of potassium aryltrifluoroborates." fontsize=12 fontcolor="#5F6368" }

III. The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Partnership

The synergy between potassium aryltrifluoroborates and the Suzuki-Miyaura reaction has been a driving force in modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

Mechanism and Activation

While potassium aryltrifluoroborates are stable as solids, their participation in the catalytic cycle of the Suzuki-Miyaura reaction requires activation. It is generally accepted that under the basic aqueous conditions of the reaction, the aryltrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[11][12] This controlled release of the active boron species is believed to suppress unwanted side reactions, such as protodeboronation and homocoupling.[11]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction with potassium aryltrifluoroborates." fontsize=12 fontcolor="#5F6368" }

Scope and Applications in Drug Discovery

The use of potassium aryltrifluoroborates in Suzuki-Miyaura couplings has proven to be exceptionally broad and tolerant of a wide range of functional groups. This has made them particularly valuable in the late-stage functionalization of complex molecules, a common strategy in drug discovery programs. They have been successfully employed in the synthesis of numerous biologically active compounds, where their stability and predictable reactivity are paramount.[13][14]

Representative Protocol for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Bromide:

-

Reaction Setup: To a reaction vessel is added the potassium aryltrifluoroborate (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2-3 eq).

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or isopropanol) and water, is added.

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

IV. Beyond the Suzuki-Miyaura Reaction: Expanding Horizons

While the Suzuki-Miyaura reaction remains the most prominent application of potassium aryltrifluoroborates, their utility extends to a variety of other important transformations in organic synthesis. Their stability and unique reactivity have enabled the development of novel synthetic methodologies. For instance, they have been employed in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, respectively. More recently, their role as radical precursors in photoredox catalysis has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation.[15][16]

V. Conclusion and Future Outlook

The discovery and development of potassium aryltrifluoroborates represent a significant advancement in the field of organic synthesis. From their early beginnings as esoteric laboratory curiosities to their current status as commercially available, bench-stable reagents, their journey highlights the power of practical and enabling synthetic methodology. The pioneering work of Vedejs and the extensive development by Molander and others have transformed these compounds into indispensable tools for chemists in academia and industry, particularly in the synthesis of complex molecules for drug discovery. As our understanding of their reactivity continues to grow, and with the advent of new catalytic systems, the applications of potassium aryltrifluoroborates are poised to expand even further, solidifying their legacy as a truly transformative class of reagents.

VI. References

-

Current time information in Port Louis, MU. (n.d.). Retrieved from

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.

-

Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Continuing Story of the Suzuki–Miyaura Cross-Coupling Reaction. Chemical Society Reviews, 43(1), 412–443.

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149.

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry, 71(16), 6367–6369.

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

-

Molander, G. A., & Sandrock, D. L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(22), 8456–8459.

-

Darses, S., & Genet, J.-P. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. Retrieved from [Link]

-

Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Cella, R., Cunha, R. L. O. R., Reis, A. E. S., Pimenta, D. C., Klitzke, C. F., & Stefani, H. A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate.

-

Organotrifluoroborate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sävmarker, J., Rydfjord, J., Gising, J., Odell, L. R., & Larhed, M. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(9), 2394–2397.

-

Organotrifluoroborate Salts. (2015, November 2). Chem-Station Int. Ed. Retrieved from [Link]

-

Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries. (n.d.). Stanford Advanced Materials. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions. Angewandte Chemie International Edition in English, 51(37), 9385–9388.

-

Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. (2023, September 18). Stanford Advanced Materials. Retrieved from [Link]

-

The Critical Role of Potassium Fluoride in Modern Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potassium Organotrifluoroborates [merckmillipore.com]

- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 9. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expanding organoboron chemistry: epoxidation of potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Potassium (3,4-dimethoxyphenyl)trifluoroboranuide in Cross-Coupling Reactions

Introduction: A Paradigm Shift in Cross-Coupling Chemistry

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The traditional reliance on boronic acids, however, has often been hampered by their inherent instability, propensity for protodeboronation, and challenging purification.[1][2][3] The advent of potassium organotrifluoroborates has marked a significant advancement, offering a class of reagents with superior stability to air and moisture, enhanced handling characteristics, and often, improved reactivity.[1][2][4][5] These crystalline, free-flowing solids have emerged as robust and reliable coupling partners, streamlining synthetic workflows and enhancing reproducibility.[6][7]

This guide focuses on the application of a specific and valuable member of this class: Potassium (3,4-dimethoxyphenyl)trifluoroboranuide (CAS 705254-33-7). The electron-rich dimethoxyphenyl moiety makes this reagent a particularly interesting building block for the synthesis of biaryl compounds with potential applications in medicinal chemistry and materials science. We will delve into the practical aspects of utilizing this reagent in Suzuki-Miyaura cross-coupling reactions, providing detailed protocols, mechanistic insights, and expert recommendations to empower researchers in their synthetic endeavors.

The Advantage of this compound

The utility of this compound stems from the inherent properties of the trifluoroborate functionality. Unlike boronic acids, which can exist as a mixture of monomers, dimers, and cyclic trimers (boroxines), potassium trifluoroborates are well-defined, monomeric species.[8][9] This ensures accurate stoichiometry and enhances the reliability of reactions.

Key Advantages:

-

Air and Moisture Stability: this compound is a solid that can be handled and stored in air without special precautions, simplifying experimental setup.[1][6][7]

-

Enhanced Stability to Oxidation: The trifluoroborate group is remarkably stable towards a variety of oxidants, allowing for a broader range of functional groups to be present in the coupling partners.[1][10]

-

Slow Release of the Active Boronic Acid: Under basic conditions typical for Suzuki-Miyaura coupling, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[11] This controlled release minimizes side reactions such as homocoupling and protodeboronation.[11]

-

Ease of Preparation and Purification: Potassium aryltrifluoroborates are readily synthesized from the corresponding boronic acids or via transmetalation reactions, followed by treatment with potassium hydrogen fluoride (KHF₂).[4][12][13] They are typically crystalline solids that can be easily purified by recrystallization.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, transmetalation, and reductive elimination. The use of a base is essential to activate the organoboron species for transmetalation.[14]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (3.0 equivalents).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (2 mol%) and triphenylphosphine (6 mol%). Add these to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous THF and deionized water (e.g., a 9:1 mixture) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir vigorously.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization of Reaction Parameters

The success and efficiency of the Suzuki-Miyaura coupling of this compound can be significantly influenced by the choice of reaction parameters.

| Parameter | Recommended Options and Rationale |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃: These are common and effective precatalysts. The choice may depend on the specific substrates and ligand.[15][16] |

| Ligand | PPh₃: A standard, cost-effective ligand suitable for many applications.[15][16] Bulky, electron-rich phosphines (e.g., RuPhos, XPhos): Often provide higher yields and faster reaction times, especially with challenging substrates like aryl chlorides.[17][18][19] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄: The base is crucial for activating the trifluoroborate.[14] Cs₂CO₃ is often highly effective.[15][16] The choice of base can influence the rate of hydrolysis of the trifluoroborate.[11] |

| Solvent System | THF/H₂O, Toluene/H₂O, i-PrOH/H₂O: A protic co-solvent is necessary for the hydrolysis of the trifluoroborate.[15][17][20] The optimal solvent system can depend on the solubility of the substrates. |

| Temperature | Room temperature to 100 °C: Electron-rich aryl halides may require higher temperatures, while more reactive partners may couple at room temperature. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, inappropriate ligand. | Use a fresh batch of palladium catalyst. Ensure the base is anhydrous if required by the protocol. Increase the reaction temperature. Screen different ligands, particularly bulky, electron-rich phosphines. |

| Protodeboronation of the Trifluoroborate | Reaction conditions are too harsh (high temperature, prolonged reaction time), or the base is too strong. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Try a milder base such as K₂CO₃. |

| Homocoupling of the Aryl Halide | Inefficient transmetalation. | Increase the amount of the trifluoroborate slightly (e.g., to 1.5 equivalents). Ensure efficient stirring. |

| Formation of Impurities | Degradation of starting materials or product. | Degas the solvent thoroughly to remove oxygen. Run the reaction under a strict inert atmosphere. |

Conclusion

This compound is a highly valuable and user-friendly reagent for Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and predictable reactivity make it an excellent alternative to traditional boronic acids, particularly in the context of drug discovery and process development where robustness and reproducibility are paramount. By understanding the underlying principles and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to construct complex biaryl structures with high efficiency.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Scilit. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 234–240. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 835–849.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS OXIDATION TO 1-NAPHTHOL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Synfacts, 2007(1), 0085–0085. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 10(1), 101–104. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 835–849. [Link]

-

Molander, G. A., et al. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(19), 7101–7107. [Link]

-

Organic Syntheses. (n.d.). ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM ARYL- AND HETEROARYLTRIFLUOROBORATES. Retrieved from [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Application Notes & Protocols: A Scientist's Guide to Potassium (3,4-dimethoxyphenyl)trifluoroboranuide in Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl structures central to pharmaceuticals and advanced materials. While boronic acids have been the traditional nucleophiles, their inherent instability, propensity for protodeboronation, and challenging purification often compromise reproducibility and yield.[1][2] This guide details the superior application of potassium (3,4-dimethoxyphenyl)trifluoroboranuide, a bench-stable, crystalline organoboron reagent that overcomes these limitations.[3][4] We provide an in-depth examination of its advantages, the underlying mechanistic rationale, a validated synthesis protocol, and a comprehensive, field-tested protocol for its successful implementation in Suzuki-Miyaura coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to enhance the reliability, efficiency, and scope of their cross-coupling methodologies.

The Trifluoroborate Advantage: Why Shift from Boronic Acids?

Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate boron species that offer a significant upgrade over their trigonal boronic acid counterparts (RB(OH)₂).[4] The 3,4-dimethoxyphenyl moiety is a common structural motif in pharmacologically active compounds, making its efficient installation a critical task in drug discovery. This compound provides a robust solution.

Key Advantages:

-

Enhanced Stability: Unlike many boronic acids which can dehydrate to form cyclic boroxine anhydrides or undergo decomposition on storage, this compound is a crystalline, free-flowing solid that is remarkably stable to air and moisture.[1][2][5][6] This stability eliminates the need for specialized handling techniques, such as glove boxes, for routine manipulations and allows for long-term storage without degradation.[1]

-

Improved Stoichiometry and Reproducibility: The high stability of the C-B bond in trifluoroborates minimizes premature protodeboronation, a common side reaction with boronic acids, especially with heteroaryl or electron-rich systems.[4] This allows for the use of near-stoichiometric amounts of the boron reagent, leading to better atom economy and more consistent, reproducible results.[1][4]

-

Simplified Purification: Reactions with trifluoroborates often result in cleaner reaction profiles with fewer boron-containing byproducts, simplifying product isolation and purification.

Mechanistic Rationale: The "Slow Release" Principle

The efficacy of potassium trifluoroborates in the Suzuki-Miyaura coupling hinges on their role as a stable precatalyst for the active boronic acid. The reaction does not proceed directly with the trifluoroborate salt. Instead, under the basic aqueous conditions of the reaction, the trifluoroborate undergoes slow, controlled hydrolysis to release the corresponding boronic acid in situ.[7][8]

This "slow release" mechanism is crucial. It maintains a low, steady-state concentration of the highly reactive boronic acid in the reaction mixture. This minimizes undesirable side reactions like oxidative homocoupling of the boronic acid, which can plague reactions where the entire charge of a less stable boronic acid is present from the outset.[7]